molecular formula C16H15N5OS B2665705 N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1286705-92-7

N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2665705
CAS No.: 1286705-92-7
M. Wt: 325.39
InChI Key: HDYDZUCOXCUZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that belongs to the class of pyrimido[4,5-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids such as H3PMo12O40, H3PW12O40, and H5PV2Mo10O40 . This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia, and strengthens PGI2 anti-aggregation activity . These interactions lead to various biochemical effects, including decreased pulmonary hypertension and enhanced biosynthesis of PGI2.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is unique due to its specific substitution pattern and the presence of both benzyl and acetamide groups. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-benzyl-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-11-17-8-13-15(21-11)19-10-20-16(13)23-9-14(22)18-7-12-5-3-2-4-6-12/h2-6,8,10H,7,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYDZUCOXCUZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.